Tripropyl benzene-1,2,4-tricarboxylate
Description
Tripropyl benzene-1,2,4-tricarboxylate (CAS 1528-53-6) is an ester derivative of benzene-1,2,4-tricarboxylic acid, where each of the three carboxylic acid groups is substituted with a propyl (-C₃H₇) ester moiety. Its molecular formula is C₁₈H₂₄O₆, with a molecular weight of 336.38 g/mol.
Structure
2D Structure
Properties
CAS No. |
1528-53-6 |
|---|---|
Molecular Formula |
C18H24O6 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
tripropan-2-yl benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C18H24O6/c1-10(2)22-16(19)13-7-8-14(17(20)23-11(3)4)15(9-13)18(21)24-12(5)6/h7-12H,1-6H3 |
InChI Key |
XMAYNXHPIPZVDP-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCC)C(=O)OCCC |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1)C(=O)OC(C)C)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The esterification proceeds via nucleophilic acyl substitution, where the hydroxyl group of propanol attacks the carbonyl carbon of the carboxylic acid, facilitated by a Brønsted acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction is typically conducted under reflux, with temperatures ranging from 100–120°C to overcome kinetic barriers. Azeotropic removal of water using Dean-Stark apparatus enhances yield by shifting the equilibrium toward ester formation.
Key Parameters:
-
Molar Ratio: A 1:3 stoichiometric ratio of 1,2,4-benzenetricarboxylic acid to propanol ensures complete esterification of all three carboxyl groups. Excess propanol (up to 6 equivalents) may further drive the reaction.
-
Catalyst Load: Sulfuric acid at 5–10% w/w of the acid substrate is optimal.
-
Reaction Time: 12–24 hours, depending on the efficiency of water removal.
Workup and Purification
Post-reaction, the mixture is neutralized with a weak base (e.g., sodium bicarbonate), and the crude product is extracted using a nonpolar solvent such as dichloromethane. Rotary evaporation removes excess propanol, and the residue is purified via vacuum distillation or recrystallization from ethanol. The final compound exhibits a boiling point of approximately 411°C at 760 mmHg, as inferred from structurally similar triesters.
Acyl Chloride Alcoholysis
An alternative pathway involves the reaction of 1,2,4-benzenetricarbonyl chloride with propanol. This method bypasses equilibrium limitations inherent to esterification, offering higher yields under milder conditions.
Synthesis of 1,2,4-Benzenetricarbonyl Chloride
The tricarboxylic acid is treated with thionyl chloride () or oxalyl chloride () in anhydrous dichloromethane. The reaction is exothermic, requiring cooling to 0–5°C initially, followed by warming to room temperature. Completion is indicated by the cessation of gas evolution (, ).
Reaction Conditions:
Alcoholysis to Tripropyl Ester
The acyl chloride intermediate is reacted with propanol in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl. The reaction proceeds at room temperature, completing within 2–4 hours.
Optimization Notes:
-
Base Selection: Pyridine doubles as a catalyst and acid scavenger, improving reaction kinetics.
-
Solvent Compatibility: Tetrahydrofuran (THF) enhances miscibility of reagents.
Transesterification of Trimethyl or Triethyl Esters
Transesterification offers a route to this compound from more readily available trialkyl esters, such as the trimethyl or triethyl analogs. This method is advantageous when the parent acid is inaccessible.
Catalytic Considerations
The reaction employs a Lewis acid catalyst (e.g., titanium(IV) isopropoxide) or enzymatic catalysts (lipases) in excess propanol. Elevated temperatures (80–100°C) and prolonged reaction times (24–48 hours) are typical.
Example Protocol:
-
Dissolve triethyl benzene-1,2,4-tricarboxylate (1 equiv) in propanol (10 equiv).
-
Add titanium(IV) isopropoxide (0.1 equiv) and reflux at 100°C for 24 hours.
-
Monitor progress via thin-layer chromatography (TLC).
-
Isolate product via fractional distillation under reduced pressure.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Temperature | Time (h) | Yield | Advantages |
|---|---|---|---|---|---|
| Acid-catalyzed esterification | 100–120°C | 12–24 | 60–75% | Simple setup; low cost | |
| Acyl chloride alcoholysis | Pyridine | 25–40°C | 2–4 | 85–90% | High yield; mild conditions |
| Transesterification | 80–100°C | 24–48 | 70–80% | Utilizes commercially available esters |
Challenges and Optimization Strategies
Steric Hindrance
The ortho-substituted carboxyl groups in 1,2,4-benzenetricarboxylic acid introduce steric hindrance, slowing esterification of the third group. Strategies to mitigate this include:
-
Stepwise Esterification: Sequential addition of propanol and isolation of partially esterified intermediates.
-
High-Pressure Reactors: Accelerate kinetics by increasing reaction temperature beyond the solvent’s boiling point.
Chemical Reactions Analysis
Types of Reactions
Tripropyl benzene-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Produces benzene-1,2,4-tricarboxylic acid.
Reduction: Yields tripropyl benzene-1,2,4-triol.
Substitution: Results in various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Characteristics
- Molecular Formula : C18H24O6
- Molecular Weight : 336.38 g/mol
- Boiling Point : 411.25 °C at 760 mmHg
- Density : Not available
- Flash Point : Not available
These properties make TPBTC suitable for applications where thermal stability and low volatility are essential.
Plasticizer in Polymers
One of the primary applications of TPBTC is as a plasticizer in polyvinyl chloride (PVC) formulations. Plasticizers are added to polymers to enhance flexibility, durability, and processability.
- Mechanism : TPBTC interacts with the polymer chains, reducing intermolecular forces and increasing chain mobility, which results in improved flexibility and mechanical properties of PVC products .
-
Applications :
- Construction Materials : Used in flexible PVC for cables, flooring, and wall coverings.
- Consumer Products : Found in toys, food packaging, and medical devices due to its favorable safety profile.
Lubricants
TPBTC has been evaluated for use as a lubricant in various industrial applications. Its high-temperature performance and low volatility make it an ideal candidate for lubricating oils and greases.
- Benefits :
Analytical Chemistry
In analytical chemistry, TPBTC can be utilized in chromatographic techniques for the separation of compounds.
- Methodology : It can be analyzed using High-Performance Liquid Chromatography (HPLC), where it serves as a reference standard or a component in mobile phases for separating other substances .
Biomedical Applications
Recent studies have explored the potential biomedical applications of TPBTC due to its low toxicity profile.
- Toxicological Studies : Research indicates that TPBTC exhibits low toxicity in biological assays, with no significant reproductive or developmental effects noted in animal models . This makes it a candidate for further investigation in biomedical fields such as drug delivery systems or as a biocompatible material.
Case Study 1: Plasticizer Performance Evaluation
A study evaluated the performance of TPBTC as a plasticizer in PVC formulations compared to traditional plasticizers like dioctyl phthalate (DOP). The findings indicated that TPBTC provided superior thermal stability and lower migration rates, making it more suitable for long-term applications.
Case Study 2: Lubrication Efficiency
In an industrial setting, TPBTC was tested as a lubricant additive in engine oils. Results showed that engines using TPBTC-based lubricants experienced reduced friction and wear compared to those using conventional lubricants, leading to improved efficiency and longevity .
Mechanism of Action
The mechanism of action of tripropyl benzene-1,2,4-tricarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release propanol and benzene-1,2,4-tricarboxylic acid, which can then interact with enzymes or receptors in biological systems. The pathways involved include ester hydrolysis and subsequent interactions with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physical Properties
The table below summarizes key physical and structural characteristics of tripropyl benzene-1,2,4-tricarboxylate and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | LogP* |
|---|---|---|---|---|
| This compound | 1528-53-6 | C₁₈H₂₄O₆ | 336.38 | ~5.2 |
| Tributyl benzene-1,2,4-tricarboxylate | 89-04-3 | C₂₁H₃₀O₆ | 378.46 | ~6.8 |
| Triheptyl benzene-1,2,4-tricarboxylate | 1528-48-9 | C₃₀H₄₈O₆ | 504.71 | 9.70 |
| Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate (TOTM) | 222-020-0 | C₃₃H₅₄O₆ | 570.78 | ~12.5 |
| Triisononyl benzene-1,2,4-tricarboxylate | 53894-23-8 | C₃₆H₆₀O₆† | 612.85 | N/A |
| Triallyl benzene-1,2,4-tricarboxylate | 2694-54-4 | C₁₈H₁₈O₆ | 330.33 | ~3.1 |
†Estimated based on alkyl chain length.
Key Observations :
- Molecular Weight and LogP : Longer alkyl chains (e.g., heptyl, 2-ethylhexyl) increase molecular weight and hydrophobicity (LogP). For instance, TOTM (LogP ~12.5) exhibits superior thermal stability and lower volatility compared to tripropyl (LogP ~5.2), making it suitable for high-temperature applications like medical-grade PVC .
- Branching vs. Linearity: Branched esters (e.g., 2-ethylhexyl in TOTM) enhance plasticizer compatibility with polymers, while linear chains (e.g., triheptyl) may improve solubility in non-polar matrices .
Biological Activity
Tripropyl benzene-1,2,4-tricarboxylate (TPBTC) is a chemical compound primarily utilized as a plasticizer in various industrial applications. Its biological activity is of significant interest due to its potential effects on human health and the environment. This article explores the biological properties, mechanisms of action, and relevant research findings regarding TPBTC.
- IUPAC Name : 1,2,4-tripropyl benzene-1,2,4-tricarboxylate
- Molecular Formula : CHO
- Molecular Weight : 336.38 g/mol
- CAS Number : 1528-54-7
- Boiling Point : 411.25 °C at 760 mmHg
- LogP : 3.387
TPBTC acts primarily as a plasticizer, enhancing the flexibility and durability of polymers such as polyvinyl chloride (PVC). The mechanism involves the interaction with polymer chains, which reduces intermolecular forces and increases mobility within the material. This property is essential for applications in food packaging, toys, and other consumer products .
Toxicological Profile
Research indicates that TPBTC may exhibit lower toxicity compared to traditional phthalate plasticizers. Molecular modeling studies suggest that it is unlikely to bind to peroxisome proliferator-activated receptors (PPARs), which are often implicated in the toxic effects of other plasticizers. However, the compound's long-term effects on human health and ecosystems remain under investigation.
Environmental Impact
TPBTC has been identified as an allelopathic substance in forest ecosystems, particularly in pine-oak mixed forests. It may inhibit the germination and growth of certain tree species through leaching from decomposing litter. This raises concerns about its environmental persistence and potential ecological consequences.
Research Findings
A review of recent literature highlights several key studies examining the biological activity and safety profile of TPBTC:
Case Studies
- Antimicrobial Activity : A study on benzene-1,2,4-triol (a structural analog) demonstrated low inhibitory concentrations against Xanthomonas citri, suggesting that TPBTC might share similar properties due to its phenolic structure. However, its effectiveness was reduced upon dimerization .
- Ecotoxicology : Research conducted on forest litter revealed that TPBTC could affect seedling growth adversely through allelopathy, indicating potential risks for forest regeneration.
- Plasticizer Alternatives : Comparative studies with other plasticizers like dioctyl phthalate showed that TPBTC has a favorable profile regarding thermal stability and volatility, making it a candidate for safer plasticizer alternatives in consumer products .
Q & A
Q. What are the established synthetic routes for tripropyl benzene-1,2,4-tricarboxylate, and how do reaction conditions influence yield and purity?
this compound can be synthesized via esterification of benzene-1,2,4-tricarboxylic acid with propanol under acidic catalysis. Methodological optimization includes controlling stoichiometric ratios (e.g., 3:1 molar ratio of propanol to tricarboxylic acid) and reflux conditions (e.g., 120°C for 12–24 hours). Side reactions, such as incomplete esterification or transesterification, can reduce purity; these are mitigated by using excess alcohol or molecular sieves to remove water . Alternative routes, such as employing propyl halides or activated esters, may improve selectivity but require rigorous purification steps (e.g., column chromatography) .
Q. How can spectroscopic techniques (e.g., NMR, FTIR) be employed to confirm the structure of this compound?
- <sup>1</sup>H NMR : Characteristic signals for propyl ester groups appear at δ 0.8–1.2 ppm (triplet, –CH2CH2CH3), δ 1.5–1.7 ppm (sextet, –CH2–), and δ 4.1–4.3 ppm (triplet, –OCH2–). Aromatic protons from the benzene ring resonate at δ 7.8–8.5 ppm .
- FTIR : Ester carbonyl (C=O) stretches appear at 1720–1740 cm<sup>−1</sup>, while C–O ester vibrations are observed at 1250–1150 cm<sup>−1</sup> . Cross-validation with mass spectrometry (e.g., ESI-MS) is recommended to confirm molecular weight (expected [M+H]<sup>+</sup> at m/z 252.22 for the trimethyl analogue, adjusted for propyl substituents) .
Advanced Research Questions
Q. What role does benzene-1,2,4-tricarboxylate play in the design of coordination polymers, and how do alkyl chain lengths (e.g., propyl vs. ethylhexyl) affect material properties?
Benzene-1,2,4-tricarboxylate ligands are pivotal in constructing metal-organic frameworks (MOFs) due to their trifunctional coordination sites. For example, sodium(I)-based polymers exhibit 3D networks with pore sizes tunable via ligand substitution . Alkyl chain length influences hydrophobicity and thermal stability: shorter chains (e.g., propyl) reduce steric hindrance, enhancing crystallinity, while longer chains (e.g., ethylhexyl in tris(2-ethylhexyl) derivatives) improve solubility in non-polar solvents but may compromise porosity . Advanced applications include gas storage (e.g., methane) and catalysis, where pore functionality is tailored via ligand modification .
Q. How do regulatory classifications of related benzene-1,2,4-tricarboxylate esters impact the handling and application of tripropyl derivatives in material science?
Regulatory frameworks (e.g., EU FCM Regulation) group benzene-1,2,4-tricarboxylate esters with other plasticizers under "Group 32/36" due to potential co-occurrence with restricted phthalates. For instance, tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate (FCM No. 1078) is restricted in infant food contact materials, with a specific migration limit (SML) of 1 mg/kg . Researchers must verify compliance for applications in biomedical or food-contact materials, even if tripropyl derivatives are not explicitly regulated, due to structural similarities .
Q. What contradictions exist in the reported thermal stability of benzene-1,2,4-tricarboxylate esters, and how can experimental design address these discrepancies?
Studies on sodium(I) coordination polymers report thermal stability up to 350°C , while plasticizer derivatives (e.g., tris(2-ethylhexyl) esters) degrade at 200–250°C . These discrepancies arise from differences in molecular packing and metal-ligand interactions. To resolve this, researchers should employ thermogravimetric analysis (TGA) under inert atmospheres and correlate decomposition profiles with crystallinity data (e.g., XRD). Controlled pyrolysis-GC/MS can identify degradation products, clarifying stability mechanisms .
Methodological Considerations
Q. What analytical strategies are recommended for quantifying trace impurities in this compound?
High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) is effective for separating unreacted tricarboxylic acid and mono-/di-esters. Gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) improves resolution. For trace metal analysis (e.g., catalyst residues), inductively coupled plasma mass spectrometry (ICP-MS) is advised, with detection limits <1 ppb .
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level can map electrostatic potential surfaces, identifying electron-deficient carbonyl carbons as nucleophilic targets. Solvent effects (e.g., dielectric constant of toluene vs. DMF) are modeled using continuum solvation, guiding experimental conditions for reactions like hydrolysis or aminolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
